ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a trifluoromethyl group, and a pyrrole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thiazole Ring: This step may involve the reaction of a suitable thioamide with a halogenated precursor.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrrole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the thiazole and trifluoromethyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(methyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(chloromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ethyl 2-methyl-4-oxo-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C12H12F3N3O3S |
---|---|
Molecular Weight |
335.30 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12F3N3O3S/c1-3-21-9(20)7-6(2)17-11(8(7)19,12(13,14)15)18-10-16-4-5-22-10/h4-5,19H,3H2,1-2H3,(H,16,18) |
InChI Key |
HYPDLVTYLQRSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(N=C1C)(C(F)(F)F)NC2=NC=CS2)O |
Origin of Product |
United States |
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